N-Methyl-1-naphthylamine Hydrochloride

Description

BenchChem offers high-quality N-Methyl-1-naphthylamine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1-naphthylamine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

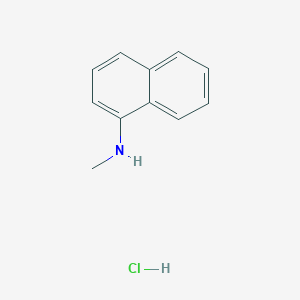

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methylnaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.ClH/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8,12H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZGTEASAJRPTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC2=CC=CC=C21.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611267 |

Source

|

| Record name | N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4643-36-1 |

Source

|

| Record name | N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methyl-1-naphthylamine Hydrochloride synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of N-Methyl-1-naphthalenemethylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N-Methyl-1-naphthalenemethylamine Hydrochloride (CAS: 65473-13-4). This compound is a critical intermediate in the synthesis of several prominent antifungal pharmaceuticals, including Terbinafine and Butenafine.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of prevalent synthetic methodologies, including direct alkylation and a commercially relevant formamide-based route. The guide explains the mechanistic rationale behind procedural choices, furnishes detailed experimental protocols, and outlines robust methods for purification and analytical characterization. Emphasis is placed on ensuring scientific integrity through validated procedures and authoritative citations, providing a self-contained resource for laboratory and process development applications.

Introduction and Strategic Importance

N-Methyl-1-naphthalenemethylamine stands as a pivotal building block in medicinal chemistry. Its structural motif is integral to the pharmacophore of allylamine antifungals, which act by inhibiting the fungal enzyme squalene epoxidase. The hydrochloride salt form enhances the compound's stability, crystallinity, and handling properties, making it the preferred form for storage and subsequent synthetic transformations.

1.1. Nomenclature Clarification

It is crucial to distinguish N-Methyl-1-naphthalenemethylamine Hydrochloride from a similarly named isomer, N-Methyl-1-naphthylamine Hydrochloride. The key structural difference is the presence of a methylene (-CH2-) bridge between the naphthalene ring and the nitrogen atom in the target compound, a feature essential for its role in synthesizing pharmaceuticals like Terbinafine.[1]

-

Target Compound: N-Methyl-1-naphthalenemethylamine HCl (C₁₂H₁₄ClN)

-

Isomer: N-Methyl-1-naphthylamine HCl (C₁₁H₁₂ClN)[3]

1.2. Physicochemical Properties

The hydrochloride salt is typically an off-white to cream-colored crystalline powder.[4][5] Key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 65473-13-4 | [4][6] |

| Molecular Formula | C₁₂H₁₃N · HCl | [5][6] |

| Molecular Weight | 207.70 g/mol | [6] |

| Appearance | White to cream powder or crystalline powder | [4] |

| Melting Point | 189-195 °C (lit.) | [1][4][6] |

| Solubility | Soluble in water | [5] |

Synthetic Strategies: A Mechanistic Overview

The construction of N-Methyl-1-naphthalenemethylamine can be approached through several reliable synthetic routes. The choice of method often depends on scale, available starting materials, and desired impurity profile. The primary disconnection occurs at the C-N bond, suggesting either direct alkylation of methylamine or reductive amination of an aldehyde. A third, industrially relevant method circumvents the direct handling of volatile methylamine gas.

Caption: Primary synthetic routes to N-Methyl-1-naphthalenemethylamine Hydrochloride.

-

Route A: Direct Alkylation: This is a classical Sₙ2 pathway where 1-chloromethylnaphthalene is treated with methylamine. The nucleophilic nitrogen of methylamine displaces the chloride leaving group. The primary challenge is preventing over-alkylation, where the desired secondary amine product reacts further with the electrophile to form a tertiary amine impurity. This is typically mitigated by using a large excess of methylamine.

-

Route B: Reductive Amination: This two-step, one-pot process involves the reaction of naphthalene-1-carboxaldehyde with methylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.[7][8] Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). This method offers excellent control and often results in higher purity by avoiding the over-alkylation issues seen in direct alkylation.

-

Route C: N-Methylformamide Approach: This process, often favored in commercial settings, avoids the use of highly volatile and flammable methylamine gas.[9][10] 1-Chloromethylnaphthalene is reacted with the anion of N-methylformamide, or with N-methylformamide in the presence of a mild base and a phase-transfer catalyst, to yield an N-formyl intermediate. Subsequent acid or base-catalyzed hydrolysis cleaves the formyl group to furnish the desired secondary amine.[10]

Detailed Experimental Protocols

3.1. Protocol 1: Synthesis via Direct Alkylation

This protocol is based on the direct nucleophilic substitution of 1-chloromethylnaphthalene with methylamine.

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 1-chloromethylnaphthalene (1.0 eq) in absolute methanol.

-

Reagent Addition: Chill the solution to 0-5 °C in an ice bath. Slowly add a chilled solution of methylamine (≥3.0 eq) in absolute methanol via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

-

Causality: Using a significant excess of methylamine favors the formation of the desired primary product over the dialkylated tertiary amine impurity. The low temperature maintains the volatile methylamine in the solution and controls the reaction exotherm.

-

-

Reaction: Allow the reaction mixture to slowly warm to room temperature (approx. 25 °C) and stir for 12 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine. Dissolve the resulting residue in a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification of Free Base: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude N-Methyl-1-naphthalenemethylamine as a free base, often an oil.

3.2. Protocol 2: Formation and Purification of the Hydrochloride Salt

-

Salt Formation: Dissolve the crude free base from the previous step in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

-

Precipitation: While stirring, slowly add a solution of hydrochloric acid (1.1 eq) in isopropanol (or bubble HCl gas through the solution). A precipitate should form immediately.

-

Causality: The basic amine is protonated by HCl to form the ammonium salt. This salt has significantly lower solubility in non-polar or moderately polar organic solvents, causing it to crystallize out of the solution. This step is both a conversion and a purification.

-

-

Isolation: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Recrystallization (Purification): Wash the filter cake with cold diethyl ether to remove residual impurities. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/ether or isopropanol. Dry the final crystalline product under vacuum.

Purification and Analytical Characterization Workflow

A robust purification and characterization strategy is essential to ensure the final product meets the stringent quality requirements for pharmaceutical applications.

Caption: Workflow for the purification and analysis of the target compound.

4.1. Characterization Data

The identity and purity of the final product must be confirmed through a combination of spectroscopic and physical methods.

| Analysis Method | Expected Result | Purpose |

| Melting Point | 189-195 °C | A sharp melting point within the literature range indicates high purity.[4][6] |

| ¹H NMR | Characteristic peaks for naphthyl protons (multiplets, ~7.4-8.1 ppm), methylene protons (-CH₂-, singlet, ~4.2 ppm), methyl protons (-CH₃, singlet, ~2.6 ppm), and amine proton (-NH-, broad singlet).[11] | Confirms the molecular structure and checks for structural impurities. |

| HPLC | Purity ≥98% (typically >99.5% for pharmaceutical grade) | Provides a quantitative measure of purity and detects minor impurities.[2] |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free base (C₁₂H₁₃N) at m/z ≈ 172.28 | Confirms the molecular weight of the free base. |

Safety and Handling

N-Methyl-1-naphthalenemethylamine and its hydrochloride salt are hazardous chemicals that must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[12][13] It is toxic if swallowed.[14]

-

Self-Validation System: Adherence to safety protocols is a self-validating system for risk mitigation. All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. A dust mask (e.g., N95) should be used when handling the solid powder to prevent inhalation.[6]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

| Hazard Statement | GHS Pictogram | Description |

| H301 | 💀 | Toxic if swallowed[14] |

| H315 | ❗ | Causes skin irritation[12] |

| H319 | ❗ | Causes serious eye irritation[12] |

| H335 | ❗ | May cause respiratory irritation[12] |

Conclusion

The synthesis and purification of N-Methyl-1-naphthalenemethylamine Hydrochloride are well-established processes critical for the pharmaceutical industry. The choice between direct alkylation and formamide-based routes depends on factors such as scale, safety infrastructure, and cost. For laboratory-scale synthesis, direct alkylation offers a straightforward approach, provided that over-alkylation is carefully controlled. For industrial production, the N-methylformamide method presents a safer and more controlled alternative. In all cases, the final conversion to the hydrochloride salt followed by recrystallization is a crucial step that ensures the high purity and stability required for its use as an advanced pharmaceutical intermediate. Rigorous analytical characterization is non-negotiable to validate the identity and quality of the final product.

References

-

Short Communication - NIScPR. Indian Journal of Chemical Technology. [Link]

-

N-Methyl-1-naphthylmethylamine | CAS#:14489-75-9 | Chemsrc. Chemsrc. [Link]

-

N-Methyl-1-Naphthalene Methylamine - ChemBK. ChemBK. [Link]

-

Buy 1-Methyl-aminomethyl Naphthalene HCL from Chemsigma International Co., Ltd. Chemsigma. [Link]

-

N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem. PubChem. [Link]

-

Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. ScienceDirect. [Link]

-

N-PHENYL-1-NAPHTHYLAMINE N-PHENYL-2-NAPHTHYLAMINE - OSHA. Occupational Safety and Health Administration. [Link]

-

A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system - NIH. National Institutes of Health. [Link]

-

N- Methyl Amine Synthesis by Reductive Amination of CO 2 | Request PDF - ResearchGate. ResearchGate. [Link]

-

Reductive Amination & Amide Synthesis (IOC 40) - YouTube. YouTube. [Link]

- WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents.

-

WO/2004/080945 PROCESS FOR THE PREPARATION OF N-METHYL-1-NAPHTHALENEMETHANAMINE - WIPO Patentscope. WIPO. [Link]

-

N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | C11H12ClN | CID 21191510 - PubChem. PubChem. [Link]

- US6054618A - Preparation of N-phenyl-1-naphthylamine - Google Patents.

-

Simultaneous determination of four aliphatic amines in aquatic products by capillary electrophoresis with UV-derivatization and ultrasound-assisted dispersive liquid-liquid microextraction. Royal Society of Chemistry. [Link]

-

1-Naphthylamine - Wikipedia. Wikipedia. [Link]

-

Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate. ResearchGate. [Link]

-

1-Naphthylamine | C10H9N | CID 8640 - PubChem. PubChem. [Link]

Sources

- 1. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]

- 2. clearsynth.com [clearsynth.com]

- 3. N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | C11H12ClN | CID 21191510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. H28719.09 [thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. N-甲基-1-萘甲胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. N-Methyl-1-naphthalenemethylamine hydrochloride(65473-13-4) 1H NMR spectrum [chemicalbook.com]

- 12. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. N-Methyl-1-naphthalenemethylamine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Physicochemical Properties of N-Methyl-1-naphthylamine Hydrochloride

Abstract: This technical guide provides an in-depth examination of the physicochemical properties, analytical methodologies, and synthesis of N-Methyl-1-naphthylamine Hydrochloride (CAS RN: 4643-36-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical, field-proven insights. It emphasizes the importance of precise compound identification, outlines robust analytical workflows for quality control, and discusses the compound's stability and handling considerations.

Introduction: The Criticality of Precise Compound Identification

In the fields of medicinal chemistry and materials science, the precise identification of a chemical entity is paramount. N-Methyl-1-naphthylamine Hydrochloride (CAS: 4643-36-1) is a key building block whose utility can be easily confused with that of its structural isomer, N-Methyl-1-naphthalenemethylamine hydrochloride (CAS: 65473-13-4). The latter compound, which features a methylene bridge, is widely known as a critical intermediate in the synthesis of antifungal agents like Terbinafine and Butenafine[1].

This guide focuses exclusively on N-Methyl-1-naphthylamine Hydrochloride , where the N-methylamino group is directly attached to the C1 position of the naphthalene ring. Understanding its distinct physicochemical profile is essential for its correct application in organic synthesis and potential pharmacological research[2].

Compound Identification and Structure

Correctly identifying the molecule is the foundational step for any scientific investigation. The nomenclature and structural details provide the unambiguous identity required for sourcing, reaction planning, and regulatory documentation.

-

Systematic Name (IUPAC): N-methylnaphthalen-1-amine;hydrochloride[3]

-

Common Synonyms: 1-(N-Methylamino)naphthalene Hydrochloride, N-Methyl-1-naphthylamine HCl[4][5][6]

Core Physicochemical Properties

The physicochemical properties dictate the compound's behavior in various environments, influencing its solubility, stability, and suitability for specific applications. The data presented below has been consolidated from multiple supplier and database sources to ensure a high degree of confidence.

| Property | Value | Source(s) |

| Appearance | White to light yellow or very pale reddish-yellow crystalline powder | [2][4][10] |

| Melting Point | 177 °C | [4][6][7][8] |

| Purity (Typical) | >98.0% (by HPLC) | [4][6][10] |

| Solubility | Soluble in water and polar organic solvents | [2] |

| pKa | Data not available. Estimated to be ~4-5 for the anilinium ion. | |

| Stability | Stable under recommended storage conditions. Sensitive to light and air. | [4][6] |

Expert Insight: The hydrochloride salt form significantly enhances the aqueous solubility of the parent amine, a common strategy in drug development to improve bioavailability. While specific pKa data is not readily published, the electron-donating character of the methyl group combined with the extensive aromatic system suggests the acidity of the conjugate acid (the ammonium ion) is comparable to other N-methylanilinium salts. Empirical determination is recommended for formulation development.

Analytical Characterization & Methodologies

A self-validating system of protocols is essential for confirming the identity and purity of any research compound. This ensures reproducibility and reliability of experimental results.

Spectroscopic Analysis

Standard spectroscopic methods are used to confirm the molecular structure of N-Methyl-1-naphthylamine Hydrochloride.

-

Nuclear Magnetic Resonance (¹H NMR): Confirms the proton environment, showing characteristic peaks for the aromatic naphthalene protons, the N-methyl protons, and the N-H proton.

-

Infrared (IR) Spectroscopy: Identifies functional groups, including N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography is the gold standard for assessing the purity of non-volatile organic compounds. A robust reversed-phase HPLC method is critical for quality control.

Protocol: Purity Determination by Reversed-Phase HPLC

-

Principle: This method leverages the hydrophobic nature of the naphthalene ring system. The compound is retained on a nonpolar stationary phase (C18) and eluted with a polar mobile phase. The retention time is characteristic of the compound, and the peak area is proportional to its concentration.

-

Instrumentation & Columns:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Reagents:

-

Acetonitrile (ACN), HPLC grade.

-

Water, HPLC grade.

-

Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade.

-

-

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Causality: TFA acts as an ion-pairing agent, improving peak shape for the amine by minimizing tailing caused by interactions with residual silanols on the column packing.

-

-

Sample Preparation:

-

Accurately weigh ~5 mg of N-Methyl-1-naphthylamine Hydrochloride.

-

Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 280 nm (Naphthalene has strong absorbance in this region).

-

Column Temperature: 30 °C.

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 30% B

-

18-25 min: 30% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

-

-

Proposed Synthesis Pathway

While N-Methyl-1-naphthylamine Hydrochloride is commercially available, understanding its synthesis is valuable for researchers exploring derivative chemistry. A common and straightforward approach is the reductive amination of 1-naphthaldehyde or the direct methylation of 1-naphthylamine, followed by conversion to the hydrochloride salt. The methylation route is depicted below.

Expert Insight: The primary challenge in this synthesis is controlling the degree of methylation. Over-methylation can lead to the formation of the dimethylated quaternary ammonium salt. Using a mild base and controlling the stoichiometry of the methylating agent are critical process parameters to optimize the yield of the desired secondary amine.

Stability, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen)[6]. It is recommended to keep it in a cool, dark place (preferably <15°C)[6].

-

Stability: The material is known to be sensitive to both light and air[6]. Degradation, likely through oxidation, can lead to discoloration and the formation of impurities. Long-term storage should be managed carefully to avoid compromising sample purity.

-

Incompatibilities: Avoid strong oxidizing agents.

-

Safety Precautions:

-

Although some sources indicate the product does not meet the criteria for GHS hazard classification, standard precautions for handling chemical reagents should be followed[4].

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

In case of contact with eyes or skin, rinse immediately and thoroughly with water[4].

-

Applications and Scientific Context

As a functionalized naphthalene derivative, N-Methyl-1-naphthylamine Hydrochloride serves as a versatile intermediate in organic synthesis. Its nucleophilic secondary amine and hydrophobic aromatic core make it a valuable building block for constructing more complex molecules. While its direct biological activity is not extensively documented in major literature, its structural motifs are present in various biologically active compounds. Researchers may utilize this compound for:

-

Scaffold for Medicinal Chemistry: Creating libraries of novel compounds for screening against various biological targets.

-

Synthesis of Dyes and Probes: The naphthyl group provides inherent fluorescence, making it a candidate for developing fluorescent probes and sensors.

-

Materials Science: Incorporation into polymers or other materials to modify their optical or electronic properties.

Conclusion

N-Methyl-1-naphthylamine Hydrochloride (CAS: 4643-36-1) is a distinct chemical entity with a well-defined set of physicochemical properties. Its characterization relies on standard analytical techniques, with HPLC being the cornerstone for purity verification. For researchers in drug discovery and materials science, a clear understanding of its properties, proper handling procedures, and the critical distinction from its methylene-bridged isomer are essential for successful and reproducible scientific outcomes.

References

-

N-Methyl-1-Naphthylamine Hydrochloride, CAS:4643-36-1. (n.d.). ChemBK. Retrieved January 2, 2026, from [Link]

- Safety Data Sheet: N-Methyl-1-naphthylamine Hydrochloride. (n.d.). Tokyo Chemical Industry Co., Ltd.

-

N-Methyl-1-naphthylamine hydrochloride, 98%. (n.d.). abcr GmbH. Retrieved January 2, 2026, from [Link]

-

N-Methyl-1-naphthylamine. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Separation of N-Methyl-N-naphthylmethylamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 2, 2026, from [Link]

- Short Communication. (n.d.). Indian Journal of Chemistry. Retrieved January 2, 2026, from a publicly available research article.

- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004). Google Patents.

-

Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004). WIPO Patentscope. Retrieved January 2, 2026, from [Link]

- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004). Google Patents.

-

N-Methyl-N-naphthylmethylamine. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

OSHA Method 96 for N-Phenyl-1-Naphthylamine and N-Phenyl-2-Naphthylamine. (1992). Occupational Safety and Health Administration. Retrieved January 2, 2026, from [Link]

-

N-Methyl-N-naphthylmethylamine hydrochloride. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

1-Methyl-aminomethyl Naphthalene HCL. (n.d.). Chemsigma International Co., Ltd. Retrieved January 2, 2026, from [Link]

-

N-Methylnaphthalen-1-amine--hydrogen chloride (1/1). (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

- Analytical Methods for the determination of aliphatic amines. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from a publicly available research article.

-

Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2003). ResearchGate. Retrieved January 2, 2026, from [Link]

Sources

- 1. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]

- 2. CAS 4643-36-1: N-methylnaphthalen-1-amine hydrochloride (1… [cymitquimica.com]

- 3. N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | C11H12ClN | CID 21191510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. N-Methyl-1-naphthylamine Hydrochloride | 4643-36-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. N-Methyl-1-naphthylamine Hydrochloride >98.0%(T)(HPLC) 25g - Productos de laboratorio baratos en Laboratorio Discounter. Microscopios, productos químicos y más, entrega rápida en España. ¡Compra ahora! [laboratoriumdiscounter.nl]

- 9. Page loading... [guidechem.com]

- 10. N-Methyl-1-naphthylamine Hydrochloride | CymitQuimica [cymitquimica.com]

mechanism of action of N-Methyl-1-naphthylamine Hydrochloride

An In-Depth Technical Guide to the Chemical and Toxicological Mechanisms of N-Methyl-1-naphthylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-naphthylamine Hydrochloride (C₁₁H₁₁N·HCl) is a synthetic aromatic amine primarily utilized as a chemical reagent rather than a therapeutic agent. Consequently, its "mechanism of action" is best understood through two distinct lenses: its chemical reactivity in analytical assays and its toxicological effects on biological systems. This guide provides a detailed examination of these mechanisms, offering insights for researchers who handle this compound. We will explore its well-defined role as a coupling agent in the colorimetric detection of nitrite—the Griess reaction—and delve into the metabolic activation pathways that are characteristic of aromatic amines, leading to potential cytotoxicity and genotoxicity. This document serves as a comprehensive technical resource, bridging the gap between the compound's chemical utility and its biological hazard profile.

Physicochemical Properties and Identification

N-Methyl-1-naphthylamine Hydrochloride is a quaternary ammonium salt with a distinct chemical profile. Understanding these fundamental properties is critical for its appropriate handling, storage, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | N-methylnaphthalen-1-amine;hydrochloride | [1] |

| Synonyms | 1-(N-Methylamino)naphthalene Hydrochloride, N-Methyl-1-naphthylamine HCl | [1][2] |

| CAS Number | 4643-36-1 | [1][2] |

| Molecular Formula | C₁₁H₁₁N·HCl | [2] |

| Molecular Weight | 193.67 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | [2] |

| Purity | >98.0% (Typical) | [2] |

Chemical Mechanism of Action: The Griess Reaction

The most well-characterized mechanism of action for N-Methyl-1-naphthylamine Hydrochloride is its function as a coupling reagent in the Griess test. This widely used assay allows for the indirect quantification of nitric oxide (NO) by detecting its stable metabolite, nitrite (NO₂⁻)[3][4]. The reaction is a robust, two-step diazotization process.

Pathway Description

-

Diazotization: In a highly acidic medium, a diazotizing agent, typically an aromatic amine like sulfanilamide, reacts with nitrite (NO₂⁻) to form a transient diazonium salt[3][5][6].

-

Azo Coupling: The diazonium salt is highly electrophilic and readily couples with an aromatic compound, the "coupling agent." N-Methyl-1-naphthylamine serves this role. The coupling reaction forms a stable, colored azo dye[4]. The intensity of the resulting color is directly proportional to the initial concentration of nitrite in the sample and is quantified spectrophotometrically.

While effective, it is worth noting that modern Griess reagent kits often substitute N-Methyl-1-naphthylamine with N-(1-naphthyl)ethylenediamine (NED), as the latter tends to form a more soluble dye in aqueous media[5][6].

Visualization of the Griess Reaction Pathway

Caption: The two-step chemical pathway of the Griess reaction for nitrite detection.

Toxicological Mechanism of Action: Bioactivation of an Aromatic Amine

As an aromatic amine, N-Methyl-1-naphthylamine Hydrochloride poses health hazards that are primarily linked to its metabolic processing in the body. The toxicity of this class of compounds is not due to the parent molecule itself but rather to the formation of reactive electrophilic metabolites[7][8].

Metabolic Activation Pathway

The central mechanism for the toxicity of aromatic amines is metabolic activation via N-oxidation[7].

-

N-Hydroxylation: The key initial step is the oxidation of the amino group by cytochrome P450 enzymes in the liver, which converts the amine into a reactive N-hydroxylamine derivative (aryl-N-hydroxylamine)[7].

-

Formation of Reactive Species: This N-hydroxylamine can undergo further biotransformation (e.g., esterification) to form an even more reactive nitrenium ion.

-

Macromolecular Adducts: The highly electrophilic nitrenium ion can covalently bind to cellular nucleophiles, including DNA, RNA, and proteins. The formation of DNA adducts is a critical initiating event for mutagenesis and carcinogenesis, which are well-documented hazards associated with many aromatic amines[7][9].

-

Oxidative Stress: The metabolic process can also lead to oxidative stress. For instance, the futile cycling of N-hydroxylamine can generate reactive oxygen species (ROS). Additionally, interactions with iron can release free iron, which in turn catalyzes the formation of damaging oxygen radicals, leading to lipid peroxidation, protein oxidation, and indirect DNA damage[7].

The carcinogenic potential and potency of a specific aromatic amine are influenced by a combination of its hydrophobicity (membrane permeability) and its electronic and steric properties, which dictate its propensity for metabolic transformation[10][11].

Visualization of Toxicological Activation

Caption: Generalized metabolic activation pathway for aromatic amine toxicity.

Experimental Protocols

Protocol for Nitrite Detection using the Griess Reaction

This protocol describes a generalized workflow for quantifying nitrite in aqueous samples, such as those from cell culture media or biological fluids.

Reagents:

-

Griess Reagent A (Diazotizing Reagent): 0.8 g sulfanilic acid in 100 mL of 5N acetic acid[3]. Alternative: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Griess Reagent B (Coupling Reagent): 0.6 mL of N,N-dimethyl-1-naphthylamine in 100 mL of 5N acetic acid[3]. Note: N-Methyl-1-naphthylamine can be used similarly, but solubility should be confirmed.

-

Nitrite Standards: Prepare a 1 mM stock solution of sodium nitrite (NaNO₂) in deionized water. Create a dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 1 µM, 0 µM) in the same matrix as your samples.

Procedure:

-

Sample Preparation: Pipette 50 µL of each standard and unknown sample into individual wells of a clear, 96-well flat-bottom plate.

-

Add Griess Reagent A: Add 50 µL of Reagent A to each well.

-

Incubation 1: Incubate for 5-10 minutes at room temperature, protected from light. This allows for the complete formation of the diazonium salt.

-

Add Griess Reagent B: Add 50 µL of Reagent B to each well.

-

Incubation 2: Incubate for 10-15 minutes at room temperature, protected from light, to allow for color development[5].

-

Measurement: Measure the absorbance of each well at a wavelength between 520-550 nm using a microplate reader[4].

-

Analysis: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the corrected absorbance values of the standards against their concentrations to generate a standard curve. Use the linear regression equation from this curve to calculate the nitrite concentration in the unknown samples[4].

Workflow for Assessing Aromatic Amine Cytotoxicity

To investigate the toxicological effects of N-Methyl-1-naphthylamine Hydrochloride, a standard cytotoxicity workflow can be employed.

Caption: A standard experimental workflow for evaluating compound cytotoxicity.

Conclusion

N-Methyl-1-naphthylamine Hydrochloride does not possess a mechanism of action in the pharmacological sense. Its utility is defined by its chemical reactivity as a coupling agent, enabling the sensitive detection of nitrite via the Griess reaction. Concurrently, its identity as an aromatic amine dictates its toxicological mechanism, which proceeds through metabolic activation to form reactive species capable of inducing cellular damage. For researchers, a thorough understanding of both these mechanisms is paramount for its effective application in the laboratory and for ensuring safe handling practices to mitigate the health risks associated with this class of chemicals.

References

-

GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. NCBI. [Link]

-

Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. PubMed. [Link]

-

N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748. PubChem. [Link]

-

Carcinogenicity of the aromatic amines: From Structure-Activity Relationships to mechanisms of action and risk assessment | Request PDF. ResearchGate. [Link]

-

Griess test. Wikipedia. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

-

N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | C11H12ClN | CID 21191510. PubChem. [Link]

Sources

- 1. N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | C11H12ClN | CID 21191510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-1-naphthylamine Hydrochloride | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Griess test - Wikipedia [en.wikipedia.org]

- 7. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of N-Methyl-1-naphthylamine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of N-Methyl-1-naphthylamine Hydrochloride (CAS No. 4643-36-1). As a key intermediate in the synthesis of various pharmaceuticals, a thorough understanding of its solubility in different solvent systems is paramount for researchers, scientists, and professionals in drug development and chemical synthesis. This document synthesizes theoretical principles with practical, field-proven methodologies to offer an in-depth perspective on the dissolution characteristics of this compound. An inferred solubility profile is presented, supported by physicochemical property analysis, including predicted pKa and logP values. Furthermore, this guide details a robust, step-by-step experimental protocol for the empirical determination of its solubility, ensuring scientific integrity and reproducibility.

Introduction: The Significance of N-Methyl-1-naphthylamine Hydrochloride

N-Methyl-1-naphthylamine Hydrochloride is a secondary amine hydrochloride salt with the molecular formula C₁₁H₁₂ClN.[1] It presents as a white to light yellow crystalline powder.[1] Its strategic importance is notable in the pharmaceutical industry, where it serves as a crucial building block. A clear understanding of its solubility is a critical determinant for its effective use in synthetic reactions, formulation development, and purification processes. Inadequate solubility can lead to challenges in reaction kinetics, product yield, and bioavailability of final active pharmaceutical ingredients (APIs). This guide aims to provide a foundational understanding of the solubility of N-Methyl-1-naphthylamine Hydrochloride, thereby empowering researchers to optimize its application in their work.

Physicochemical Properties Governing Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. For N-Methyl-1-naphthylamine Hydrochloride, the key parameters influencing its dissolution behavior are its polarity, ionizability (pKa), and lipophilicity (logP).

Table 1: Physicochemical Properties of N-Methyl-1-naphthylamine Hydrochloride

| Property | Value | Source |

| CAS Number | 4643-36-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₁N·HCl | [1] |

| Molecular Weight | 193.67 g/mol | [1] |

| Appearance | White to Light yellow powder to crystal | [1] |

| Predicted pKa (of the conjugate acid) | ~3.9 | (Predicted using ChemAxon)[6][7][8] |

| Predicted logP (of the free base) | ~2.9 | (Predicted using ACD/Labs)[9][10] |

The Role of Polarity and the "Like Dissolves Like" Principle

The structure of N-Methyl-1-naphthylamine Hydrochloride features a large, nonpolar naphthalene ring system and a polar hydrochloride salt of a secondary amine. This amphiphilic nature dictates its solubility. The principle of "like dissolves like" suggests that polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[11] As a salt, N-Methyl-1-naphthylamine Hydrochloride is ionic and therefore possesses significant polar character, suggesting good solubility in polar solvents.

Ionizability: The Influence of pKa and pH

The predicted pKa of the conjugate acid of N-Methyl-1-naphthylamine is approximately 3.9. This indicates that in solutions with a pH below 3.9, the compound will predominantly exist in its protonated, cationic form (the hydrochloride salt). This ionic form is significantly more polar than the free base and is expected to have a higher affinity for polar solvents like water. As the pH of the solution increases above the pKa, the compound will deprotonate to form the neutral free base, N-Methyl-1-naphthylamine. This free base is less polar and will exhibit lower solubility in polar solvents but increased solubility in nonpolar organic solvents.

Lipophilicity: The Impact of logP

The predicted octanol-water partition coefficient (logP) for the free base is approximately 2.9. A positive logP value indicates a preference for the lipid (octanol) phase over the aqueous phase, signifying a degree of lipophilicity.[12] This is primarily due to the large, hydrophobic naphthalene ring. While the hydrochloride salt form enhances water solubility, the inherent lipophilicity of the core structure will influence its solubility in organic solvents.

Inferred Solubility Profile of N-Methyl-1-naphthylamine Hydrochloride

Table 2: Inferred Qualitative and Estimated Quantitative Solubility of N-Methyl-1-naphthylamine Hydrochloride in Various Solvents at Ambient Temperature

| Solvent Class | Solvent | Polarity | Inferred Qualitative Solubility | Estimated Quantitative Solubility Range | Rationale |

| Polar Protic | Water | High | Soluble | 10 - 50 g/L | As a hydrochloride salt, it is ionic and capable of hydrogen bonding. Solubility is expected to be high, similar to 1-naphthylamine hydrochloride. |

| Methanol | High | Soluble | > 50 g/L | The high polarity and hydrogen bonding capacity of methanol should readily dissolve the salt. | |

| Ethanol | High | Soluble | > 30 g/L | Similar to methanol, but the slightly lower polarity may result in marginally lower solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Soluble | > 50 g/L | The high polarity of DMSO makes it an excellent solvent for many salts. |

| Acetonitrile | Moderate | Moderately Soluble | 1 - 10 g/L | Its moderate polarity may limit the dissolution of the ionic salt compared to more polar aprotic solvents. | |

| Acetone | Moderate | Sparingly Soluble | < 1 g/L | The lower polarity of acetone is less favorable for dissolving the ionic hydrochloride salt. | |

| Nonpolar | Toluene | Low | Insoluble | < 0.1 g/L | The nonpolar nature of toluene is not conducive to dissolving a polar, ionic compound. |

| Hexane | Low | Insoluble | < 0.1 g/L | As a nonpolar alkane, hexane is a very poor solvent for polar salts. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a robust experimental methodology is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1][2][15][16]

Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for solubility determination.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-Methyl-1-naphthylamine Hydrochloride to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of N-Methyl-1-naphthylamine Hydrochloride of known concentrations in the same solvent.

-

Calibration Curve: Analyze the standard solutions using a suitable analytical method (HPLC or UV-Vis spectroscopy) to generate a calibration curve of response versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

-

Calculation of Solubility: Calculate the solubility of N-Methyl-1-naphthylamine Hydrochloride in the solvent, taking into account the dilution factor.

-

Analytical Methods for Quantification

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is well-suited for the quantification of aromatic amines like N-Methyl-1-naphthylamine Hydrochloride.[3][13][14][17][18] A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would provide good separation and quantification.

-

UV-Vis Spectrophotometry: N-Methyl-1-naphthylamine Hydrochloride possesses a naphthalene chromophore, which absorbs UV light.[4][5][19][20][21] A UV-Vis spectrophotometer can be used to determine the concentration of the compound in solution by measuring its absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve prepared with standards of known concentrations.

Factors Influencing Solubility: A Deeper Dive

The solubility of N-Methyl-1-naphthylamine Hydrochloride is not a static value but is influenced by several environmental factors.

Caption: Interplay of Factors Affecting the Solubility of N-Methyl-1-naphthylamine Hydrochloride.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will favor the endothermic process, leading to higher solubility.

-

pH: As discussed in the context of pKa, the pH of the aqueous medium will have a profound effect on the solubility of N-Methyl-1-naphthylamine Hydrochloride. In acidic conditions (pH < pKa), the highly soluble ionic form will dominate. As the pH increases, the less soluble free base will be formed, leading to a decrease in aqueous solubility.

-

Common Ion Effect: In solutions that already contain chloride ions, the solubility of N-Methyl-1-naphthylamine Hydrochloride may be reduced due to the common ion effect. This is an important consideration in buffered solutions containing chloride salts.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of N-Methyl-1-naphthylamine Hydrochloride. While quantitative experimental data remains to be published, a scientifically sound, inferred solubility profile has been presented based on physicochemical principles and data from analogous compounds. The provided detailed experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in various solvents. A thorough understanding of the interplay between the compound's intrinsic properties and the characteristics of the solvent system is crucial for the successful application of N-Methyl-1-naphthylamine Hydrochloride in research and development.

References

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

PubMed. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved from [Link]

-

Solubility of Things. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]

-

J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Retrieved from [Link]

-

Fisher Scientific. (n.d.). N-Methyl-1-naphthylmethylamine Hydrochloride 98.0+%, TCI America™. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Distribution Coefficients | LogD Prediction Software. Retrieved from [Link]

-

ChemAxon. (2023, April 19). Predicting pKa. Retrieved from [Link]

-

ChemAxon. (n.d.). How do predicted pKa and solubility values compare to reality? Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthylamine. Retrieved from [Link]

-

Chemsigma International Co., Ltd. (n.d.). Buy 1-Methyl-aminomethyl Naphthalene HCL from Chemsigma International Co., Ltd. Retrieved from [Link]

-

ChemAxon Docs. (n.d.). pKa calculation. Retrieved from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

-

National Institutes of Health. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecule number, experimental pKa, predicted pKa by using the ChemAxon's pKa Prediction Tool... Retrieved from [Link]

-

National Institutes of Health. (2009, December 4). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride. Retrieved from [Link]

-

PharmaCompass. (n.d.). N-Methyl-1-Naphthyl methyl amine hydrochloride. Retrieved from [Link]

-

PharmaCompass. (n.d.). N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information... Retrieved from [Link]

-

Fisher Scientific. (n.d.). N-Methyl-1-naphthylmethylamine Hydrochloride 98.0+%, TCI America™. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-Methyl-1-naphthylamine. Retrieved from [Link]

- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

-

Chemsrc. (2025, August 25). N-Methyl-1-naphthylmethylamine. Retrieved from [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. scribd.com [scribd.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. rootspress.org [rootspress.org]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. chemaxon.com [chemaxon.com]

- 7. chemaxon.com [chemaxon.com]

- 8. docs.chemaxon.com [docs.chemaxon.com]

- 9. acdlabs.com [acdlabs.com]

- 10. acdlabs.com [acdlabs.com]

- 11. acdlabs.com [acdlabs.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]

- 14. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bioassaysys.com [bioassaysys.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. researchgate.net [researchgate.net]

- 18. ovid.com [ovid.com]

- 19. researchgate.net [researchgate.net]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. researchgate.net [researchgate.net]

literature review on N-Methyl-1-naphthylamine Hydrochloride applications

An In-depth Technical Guide to the Applications of N-Methyl-1-naphthylamine and Its Derivatives

This guide provides a comprehensive overview of the applications of N-Methyl-1-naphthylamine Hydrochloride and structurally related naphthylamine derivatives. As a Senior Application Scientist, the following sections synthesize technical data with practical insights, focusing on the causality behind experimental choices and established protocols. We will delve into the core applications in analytical chemistry, particularly in the well-established Griess test for nitrite and nitric oxide detection, and its role as a building block in pharmaceutical synthesis.

Introduction: Understanding Naphthylamine Derivatives

N-Methyl-1-naphthylamine is an aromatic amine derived from naphthalene.[1] It is crucial to distinguish between several related compounds often encountered in chemical literature, as their applications differ significantly:

-

N-Methyl-1-naphthylamine: The primary subject, with a methylamino group directly attached to the naphthalene ring. It is a recognized carcinogen.[1][2]

-

N-Methyl-1-naphthalenemethylamine: Features a methylene (-CH2-) bridge between the naphthalene ring and the methylamino group. This compound is a key intermediate in the synthesis of various pharmaceuticals.[3][4]

-

N-(1-Naphthyl)ethylenediamine (NED): A derivative where an ethylenediamine group is attached to the naphthalene ring. It is the most commonly used coupling agent in modern Griess test protocols due to its safety and the high solubility of the azo dye it forms.[2][5]

This guide will primarily focus on the applications stemming from the reactivity of the naphthylamine moiety, with a particular emphasis on the diazotization-coupling reaction that forms the basis of the Griess test.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₁N·HCl (for N-Methyl-1-naphthylamine Hydrochloride)[6][7] |

| Molecular Weight | 193.67 g/mol [6][7] |

| Appearance | White to light yellow crystalline powder[4][6] |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[8] Potent carcinogen.[2] |

Part 1: Core Application in Analytical Chemistry: The Griess Test

The most prominent application of naphthylamine derivatives is in the Griess test, a cornerstone of analytical chemistry for the quantification of nitrite (NO₂⁻).[2][9] This test is of paramount importance in biomedical research as it allows for the indirect measurement of nitric oxide (NO), a critical but highly transient signaling molecule, by detecting its stable metabolite, nitrite.[5][10]

Principle of the Griess Reaction

The Griess test is a two-step colorimetric assay based on a diazotization reaction first described by Peter Griess in 1858.[2][5]

-

Diazotization: In a highly acidic medium, nitrite reacts with an aromatic amine, typically sulfanilamide or sulfanilic acid, to form a diazonium salt.[2][9] This reaction is pH-dependent and requires acidic conditions to proceed efficiently.[11]

-

Azo Coupling: The intermediate diazonium salt is a potent electrophile. It rapidly reacts with a coupling agent, a naphthylamine derivative, to form a stable, intensely colored azo dye.[2] The intensity of the resulting pink/red color is directly proportional to the initial nitrite concentration and can be quantified using a spectrophotometer.[9][12]

The Critical Role of the Coupling Agent

While 1-naphthylamine can be used, modern protocols overwhelmingly favor derivatives like N-(1-naphthyl)ethylenediamine dihydrochloride (NED) . The rationale is twofold:

-

Safety: 1-naphthylamine is a potent carcinogen, making its handling hazardous.[2] NED offers a much safer alternative.

-

Performance: The azo dye formed with NED is more polar and thus more soluble in the acidic aqueous medium of the assay, preventing precipitation and ensuring accurate spectrophotometric readings.[2]

N-Methyl-1-naphthylamine, being structurally similar to 1-naphthylamine, functions via the same coupling mechanism but is less commonly cited in contemporary, validated protocols compared to the optimized and safer NED.

Visualizing the Griess Reaction Pathway

The following diagram illustrates the sequential chemical reactions that constitute the Griess test.

Caption: The two-step chemical pathway of the Griess reaction.

Quantitative Data Summary for the Griess Assay

The performance of the Griess test depends on reagent purity and sample matrix. The table below summarizes typical quantitative data.[10]

| Parameter | Typical Value | Notes |

| Linear Range | 1 - 100 µM | The range where absorbance is directly proportional to nitrite concentration.[10] |

| Limit of Detection (LOD) | ~1.0 - 2.5 µM | The lowest nitrite concentration reliably detected above background.[5][10] |

| Wavelength of Max. Absorbance (λmax) | 520 - 560 nm | The optimal wavelength for measuring the absorbance of the azo dye.[10][12] |

| Precision (RSD%) | < 5% | Relative Standard Deviation for replicate measurements within the linear range.[10] |

Detailed Experimental Protocol: Nitrite Quantification

This protocol provides a validated framework for nitrite detection in biological fluids or cell culture media.

1. Reagent Preparation:

-

Griess Reagent A (Diazotizing Reagent): Dissolve 1g of sulfanilamide in 100 mL of 5% phosphoric acid. Store in a dark bottle at 4°C.[11][12]

-

Griess Reagent B (Coupling Reagent): Dissolve 0.1g of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in 100 mL of deionized water. Store in a dark, airtight bottle at 4°C.[11][12]

-

Nitrite Standard Stock Solution (1 mM): Dissolve 6.9 mg of sodium nitrite in 100 mL of deionized water. This stock is used to prepare a standard curve.[11]

2. Assay Workflow:

Caption: Step-by-step workflow for the Griess colorimetric assay.

3. Data Analysis:

-

Subtract the absorbance of the blank (0 µM standard) from all readings.

-

Plot the corrected absorbance values of the standards against their known concentrations to generate a linear standard curve.

-

Determine the nitrite concentration of the unknown samples by interpolating their absorbance values on the standard curve.[12]

Part 2: Application in Pharmaceutical Synthesis

While N-Methyl-1-naphthylamine itself is noted for its toxicity, the structurally related N-Methyl-1-naphthalenemethylamine Hydrochloride is a valuable fine chemical intermediate. It serves as a crucial building block in the synthesis of several pharmaceutical compounds, most notably the allylamine class of antifungal agents.[3][4]

Role as a Precursor to Antifungal Drugs

N-Methyl-1-naphthalenemethylamine is a key intermediate required for the synthesis of Terbinafine and Butenafine .[3][13] It has also been used in the synthesis of Naftifine . These drugs function by inhibiting the enzyme squalene epoxidase, a critical step in the fungal ergosterol biosynthesis pathway. This action is highly selective for the fungal enzyme over its mammalian counterpart, making these drugs safe and effective antimycotics.

General Synthetic Pathway

The synthesis of these drugs typically involves the N-alkylation of N-Methyl-1-naphthalenemethylamine. A general representation of this process is outlined below.

Caption: General synthetic route for allylamine antifungals.

One documented method for preparing the intermediate involves reacting 1-chloromethylnaphthalene with methylamine. Another process involves the base or acid hydrolysis of N-methyl-N-(1-naphthylmethyl)-formamide.[13][14]

Part 3: Safety and Handling

Given the hazardous nature of naphthylamine derivatives, strict adherence to safety protocols is mandatory.

-

Hazard Identification: N-Methyl-1-naphthylamine and its hydrochloride salt are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[15][16][17] The parent compound, 1-naphthylamine, is a known carcinogen.[2]

-

Handling: Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][18] Avoid breathing dust.[18]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere, as the compound can be sensitive to air and light.[19]

Conclusion

N-Methyl-1-naphthylamine and its closely related derivatives are compounds with significant, albeit distinct, applications. The core chemical reactivity of the naphthylamine moiety is leveraged in the Griess diazotization-coupling reaction, a fundamental method for nitrite and nitric oxide analysis in biological and environmental sciences. For this purpose, safer and more effective derivatives like N-(1-naphthyl)ethylenediamine are now the standard. Concurrently, the structurally distinct N-Methyl-1-naphthalenemethylamine serves as an indispensable intermediate in the synthesis of potent antifungal medications. A thorough understanding of the specific chemical structures and associated safety profiles is essential for the proper application of these versatile compounds in research and development.

References

-

N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Griess test. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. Retrieved January 2, 2026, from [Link]

-

Sanghavi, N. M., & Samarth, M. M. (1994). An improved synthesis of naftifine using phase transfer catalysis. Indian Journal of Chemical Technology, 1, 245-247. Retrieved from [Link]

- Diazotization of amines. (1999). Google Patents.

-

N-Methyl-1-naphthalenemethylamine hydrochloride CAS#: 65473-13-4. (n.d.). ChemWhat. Retrieved January 2, 2026, from [Link]

- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004). Google Patents.

-

N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | C11H12ClN | CID 21191510. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Spectrophotometric determination of aniline by the diazotization-coupling method with N-(1-naphthyl)ethylenediamine as the coupling agent. (1954). Analytical Chemistry. Retrieved January 2, 2026, from [Link]

-

1-Naphthylamine. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

Further application of the diazotizationcoupling spectrophotometric technique to the determination of aromatic amines with 8-amino-1 -hydroxynaphthalene-3,6-disulphonic acid and N-(1-naphthyl)-ethylenediamine as coupling agents. (1984). PubMed. Retrieved January 2, 2026, from [Link]

-

Organic Chemistry-4. (n.d.). Kolkata. Retrieved January 2, 2026, from [Link]

-

1-Naphthylamine hydrochloride. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 2, 2026, from [Link]

Sources

- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 2. Griess test - Wikipedia [en.wikipedia.org]

- 3. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Griess Reagent System [promega.jp]

- 6. N-Methyl-1-naphthylamine Hydrochloride | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | C11H12ClN | CID 21191510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. echemi.com [echemi.com]

- 14. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 15. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemicalbook.com [chemicalbook.com]

- 17. N-Methyl-1-naphthalenemethylamine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. N-Methyl-1-naphthylamine Hydrochloride | 4643-36-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Historical Development of N-Methyl-1-naphthylamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-naphthylamine hydrochloride, a compound of significant interest in modern synthetic and analytical chemistry, possesses a rich and varied history. Initially explored in the late 19th century as part of the burgeoning field of naphthalene chemistry, its development trajectory has seen it evolve from a subject of fundamental organic synthesis to a crucial intermediate in the pharmaceutical industry and a specialized analytical reagent. This guide provides a comprehensive overview of the historical development of N-Methyl-1-naphthylamine hydrochloride, detailing its initial synthesis, its role in the evolution of analytical methods for nitrite detection, and its contemporary applications in drug development. By examining the causality behind experimental choices and grounding claims in historical and modern scientific literature, this document serves as an authoritative resource for professionals in the chemical and pharmaceutical sciences.

Introduction: The Genesis of a Versatile Molecule

N-Methyl-1-naphthylamine hydrochloride (C₁₁H₁₂ClN) is the hydrochloride salt of the N-methylated derivative of 1-naphthylamine. Its historical significance is intrinsically linked to the broader exploration of naphthalene and its derivatives, which began in earnest in the 19th century. The parent compound, 1-naphthylamine, was a key precursor in the synthesis of a vast array of azo dyes, a cornerstone of the synthetic dye industry.[1] The introduction of a methyl group to the amine functionality, and its subsequent conversion to the hydrochloride salt, altered the compound's physical and chemical properties, paving the way for new applications. This guide will trace the chronological development of this compound, from its first documented synthesis to its current-day importance.

The Dawn of Synthesis: Unraveling the Naphthalene Core

The late 19th century was a period of intense investigation into the chemistry of aromatic compounds. The first synthesis of N-Methyl-1-naphthylamine is attributed to the German chemist Otto Fischer in 1888 , as documented in the prestigious journal Berichte der deutschen chemischen Gesellschaft.

Fischer's Pioneering Synthesis (1888)

Fischer's work focused on the derivatives of α-naphthylamine. While the full, detailed protocol from the original publication requires direct consultation of the historical text, the synthesis likely involved the methylation of 1-naphthylamine. Common methods of N-methylation during this era included reaction with methyl halides (such as methyl iodide) or with dimethyl sulfate in the presence of a base to neutralize the resulting acid. The subsequent treatment with hydrochloric acid would have yielded the hydrochloride salt, improving its stability and water solubility.

Conceptual Experimental Workflow (Based on 19th Century Chemistry):

Caption: Conceptual workflow for the 19th-century synthesis of N-Methyl-1-naphthylamine Hydrochloride.

The rationale behind preparing the hydrochloride salt was primarily to create a more stable, crystalline solid that was easier to handle, purify, and store compared to the free base, which is prone to oxidation and discoloration upon exposure to air.[1]

Modern Synthetic Approaches

The demand for N-Methyl-1-naphthylamine and its hydrochloride salt, particularly as a key intermediate in the synthesis of pharmaceuticals, has led to the development of more efficient and scalable synthetic methods. A notable contemporary application is in the production of the antifungal drug Terbinafine.[2]

Modern syntheses often prioritize yield, purity, and environmental considerations. A common route involves the reaction of 1-chloromethylnaphthalene with methylamine.

Detailed Modern Protocol: Synthesis via 1-Chloromethylnaphthalene

-

Preparation of 1-Chloromethylnaphthalene: Naphthalene is chloromethylated using paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst.

-

Alkylation of Methylamine: 1-Chloromethylnaphthalene is then reacted with a solution of methylamine in a suitable solvent, such as ethanol.

-

Formation of the Hydrochloride Salt: The resulting N-methyl-1-naphthylmethylamine is treated with hydrochloric acid in a solvent like isopropanol to precipitate the stable hydrochloride salt.

This method offers a high yield of the desired product.

Quantitative Data Summary for Modern Synthesis:

| Parameter | Value | Reference |

| Starting Material | 1-Chloromethylnaphthalene, Methylamine | N/A |

| Product | N-Methyl-1-naphthylmethylamine Hydrochloride | N/A |

| Typical Yield | High | N/A |

| Purity | ≥98% | [3] |

graph TD { A[Naphthalene] -->|Paraformaldehyde, HCl| B(1-Chloromethylnaphthalene); B -->|Methylamine| C(N-Methyl-1-naphthylmethylamine); C -->|HCl| D(N-Methyl-1-naphthylamine Hydrochloride);subgraph "Step 1: Chloromethylation" A --> B; end subgraph "Step 2: Amination" B --> C; end subgraph "Step 3: Salt Formation" C --> D; end

}

Caption: Modern synthetic route to N-Methyl-1-naphthylamine Hydrochloride.

A Pivotal Role in Analytical Chemistry: The Detection of Nitrites

The historical significance of naphthylamines is deeply rooted in their application as analytical reagents, particularly for the colorimetric determination of nitrite ions. This method, known as the Griess reaction , was first described by Peter Griess in 1858 and remains a fundamental technique in analytical chemistry.

The Griess and Griess-Ilosvay Reactions

The Griess test is based on a diazotization-coupling reaction. In an acidic medium, nitrite diazotizes a primary aromatic amine (originally sulfanilic acid). The resulting diazonium salt is then coupled with an aromatic compound to produce a highly colored azo dye.

The original Griess reagent used 1-naphthylamine as the coupling agent. The reaction produces a red-pink color, the intensity of which is proportional to the nitrite concentration. The Griess-Ilosvay modification further refined this method.

Mechanism of the Griess-Ilosvay Reaction:

Caption: The final key step in the synthesis of Terbinafine.

The hydrochloride form of N-Methyl-1-naphthylamine is often used in the process due to its stability and ease of handling. The free base can be generated in situ by treatment with a base prior to the alkylation step. This application has cemented the compound's importance in the modern pharmaceutical industry.

Conclusion: A Molecule Through Time

The historical development of N-Methyl-1-naphthylamine hydrochloride is a compelling narrative of scientific progress. From its initial synthesis in the late 19th century, driven by a fundamental curiosity about naphthalene chemistry, it found early utility as a potential component in sensitive analytical methods for nitrite detection. While its direct role in historical analytical protocols is intertwined with that of its close chemical relatives, the principles of the Griess reaction highlight the importance of this class of compounds. Today, its primary significance lies in its indispensable role as a key intermediate in the synthesis of widely used antifungal medications. The journey of N-Methyl-1-naphthylamine hydrochloride from a 19th-century chemical curiosity to a 21st-century pharmaceutical building block underscores the enduring value of fundamental chemical research and the continuous evolution of the applications of chemical compounds.

References

- Griess, P. (1858). Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Amidinitro- und Aminitrophenylsäure. Annalen der Chemie und Pharmacie, 106(1), 123–125.

-

Biolab. (n.d.). GRIESS-ILOSVAY REAGENT. Retrieved from [Link]

-

Wikipedia. (n.d.). Griess test. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the Griess Test Utilizing N,N-dimethyl-1-naphthylamine.

- Fischer, O. (1888). Ueber einige Derivate des α-Naphthylamins. Berichte der deutschen chemischen Gesellschaft, 21(2), 2658-2663.

- Nguyen, T. T., et al. (2018). Gries-Ilosvay Spectrophotometry for Determination of Nitrite in Water and Vegetables in Vietnam. Asian Journal of Chemical Sciences, 5(1), 1-9.

Sources

An In-Depth Technical Guide to the Safe Handling of N-Methyl-1-naphthylamine Hydrochloride

Introduction and Scope

N-Methyl-1-naphthylamine Hydrochloride (CAS: 4643-36-1) is a chemical compound used in biochemical and proteomics research[1]. As with any specialized reagent, a comprehensive understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. The causality behind stringent handling protocols is rooted in the fundamental principle of minimizing exposure to prevent adverse health effects.

This guide provides a detailed framework for the safe handling, storage, and disposal of N-Methyl-1-naphthylamine Hydrochloride. It is designed for researchers, scientists, and drug development professionals who may work with this compound. The protocols described herein are designed as self-validating systems, emphasizing engineering controls, personal protective equipment (PPE), and emergency preparedness to create a multi-layered safety net. It is crucial to distinguish this compound from similarly named reagents, such as N-Methyl-1-naphthalenemethylamine hydrochloride (CAS: 65473-13-4), as their safety profiles may differ. Always verify the CAS number of the material in use.

Hazard Identification and Risk Assessment

A thorough risk assessment begins with understanding the intrinsic hazards of the substance. N-Methyl-1-naphthylamine Hydrochloride is classified under the Globally Harmonized System (GHS) as an irritant.[2] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.

The rationale for treating this compound with caution stems from these classifications, which indicate a potential to cause inflammatory responses in biological tissues. The hydrochloride salt form suggests good water solubility, which could facilitate its absorption and irritant effects.